molecular formula C19H26N6O B171301 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol CAS No. 186692-44-4

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Cat. No.: B171301
CAS No.: 186692-44-4
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-UHFFFAOYSA-N
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Description

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol, also known as Roscovitine, is a synthetic purine derivative. It is a potent, reversible, and selective inhibitor of cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol involves multiple steps. One common synthetic route includes the following steps:

    Formation of the purine core: The synthesis begins with the formation of the purine core structure through a series of condensation reactions.

    Introduction of the isopropyl group: The isopropyl group is introduced at the 9-position of the purine ring via alkylation.

    Attachment of the benzylamino group: The benzylamino group is attached at the 6-position through nucleophilic substitution.

    Formation of the butanol side chain:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification processes: Implementing purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution reagents: Reagents like alkyl halides and benzyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or benzyl groups.

Scientific Research Applications

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of purine derivatives.

    Biology: Investigated for its role in cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Cdks.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol involves the inhibition of cyclin-dependent kinases (Cdks). Cdks are enzymes that regulate the cell cycle by phosphorylating target proteins. By inhibiting Cdks, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    Cyclin-dependent kinase 2 (Cdk2): Inhibition of Cdk2 disrupts the cell cycle progression from the G1 to S phase.

    Cyclin-dependent kinase 5 (Cdk5): Inhibition of Cdk5 affects neuronal development and function.

Comparison with Similar Compounds

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol is unique compared to other similar compounds due to its specific structure and potent inhibitory activity against Cdks. Similar compounds include:

    Olomoucine: Another Cdk inhibitor with a different structure and lower potency.

    Purvalanol: A Cdk inhibitor with a distinct chemical structure and varying selectivity for different Cdks.

    Flavopiridol: A broad-spectrum Cdk inhibitor with a different mechanism of action and therapeutic profile.

Properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870173
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-44-4
Record name Seliciclib, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIR55KO85E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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